molecular formula C11H17NO4 B11879508 Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate CAS No. 741281-57-2

Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Cat. No.: B11879508
CAS No.: 741281-57-2
M. Wt: 227.26 g/mol
InChI Key: JXCKLJCNOBDJJA-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate (CAS 741281-57-2) is a high-purity chemical reagent intended for research and development applications. With a molecular formula of C11H17NO4 and a catalog number MFCD09909754, this compound is characterized by its canonical SMILES structure: CCOC(=O)C#CCNC(=O)OC(C)(C)C . It is offered with a guaranteed purity of 95% or higher . As a but-2-ynoate derivative featuring a tert-butoxycarbonyl (Boc) protected amine, this molecule serves as a versatile building block in synthetic organic and medicinal chemistry. The Boc group is a cornerstone in modern synthesis, widely used for the protection of amines in multi-step reactions, particularly in the synthesis of peptides and other complex molecules. The presence of the alkyne moiety in its structure further expands its utility, making it a potential substrate for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Researchers can leverage this compound to introduce a protected amino-functionalized fragment into larger molecular architectures. Proper handling is essential for preserving stability; this compound should be stored sealed in a dry environment at 2-8°C . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

741281-57-2

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoate

InChI

InChI=1S/C11H17NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h5,8H2,1-4H3,(H,12,14)

InChI Key

JXCKLJCNOBDJJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCNC(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant studies highlighting its efficacy, particularly as an antibiotic potentiator.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of approximately 227.28 g/mol. The presence of the tert-butoxycarbonyl (Boc) group plays a crucial role in stabilizing the amino functionality, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Boc-protected amino acid : The initial step involves protecting the amino group with a Boc group.
  • Alkyne formation : The compound is then reacted with suitable reagents to introduce the but-2-ynoate moiety.
  • Purification : The final product is purified using techniques such as column chromatography to yield high purity.

This multi-step synthesis allows for scalable production, which is essential for further biological testing.

Antibiotic Potentiation

Recent studies have indicated that this compound exhibits significant potential as an antibiotic potentiator. It enhances the efficacy of existing antibiotics against resistant bacterial strains by interacting with specific molecular targets within bacterial cells. This interaction may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to improved therapeutic outcomes in antibiotic treatments .

While the precise mechanism of action remains under investigation, preliminary data suggest that this compound may function by:

  • Inhibiting bacterial enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disrupting metabolic pathways : It may interfere with metabolic processes critical for bacterial survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antibiotic Resistance : A study demonstrated that when combined with standard antibiotics, this compound significantly reduced the minimum inhibitory concentration (MIC) required to inhibit resistant bacterial strains, suggesting its role in overcoming antibiotic resistance.
  • In Vitro Assays : In vitro assays showed that this compound effectively increased the susceptibility of resistant strains to antibiotics like penicillin and ampicillin. The observed potentiation effect was statistically significant (p < 0.05), indicating a robust interaction .
  • Stability Studies : Stability assays conducted in BALB/c mouse plasma indicated that the compound has a half-life of approximately 215 minutes, suggesting good stability in biological systems which is advantageous for therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Mthis compoundMethyl group instead of ethylAntibiotic potentiator
Ethyl 4-(N-Boc-amino)-3-oxobutanoateDifferent carbon skeletonAnticancer properties

Comparison with Similar Compounds

tert-Butyl 4-aminobut-2-ynoate (CAS: 1000576-03-3)

  • Molecular Formula: C8H13NO2
  • Molecular Weight : 155.19 g/mol
  • Key Differences: Lacks the Boc-protected amino group and ethyl ester. Features a tert-butyl ester and a free amino group.
  • Implications: The unprotected amino group increases reactivity but reduces stability, limiting its utility in multi-step syntheses. The tert-butyl ester may offer steric hindrance, affecting solubility and reaction kinetics compared to the ethyl ester .

(E)-Ethyl 4-((tert-Butoxycarbonyl)(methyl)amino)but-2-enoate (CAS: 149650-08-8)

  • Molecular Formula: C12H21NO4
  • Molecular Weight : 243.30 g/mol
  • Key Differences: Contains a double bond (but-2-enoate) instead of a triple bond. The amino group is substituted with a methyl group (N-methyl-Boc).
  • The N-methyl group may hinder nucleophilic reactions at the amino site, altering its utility in peptide coupling or cross-coupling reactions .

tert-Butyl 2-[(pent-4-yn-1-yl)amino]acetate

  • Molecular Formula: C11H19NO2 (inferred from synthesis details)
  • Molecular Weight : ~197.28 g/mol
  • Key Differences :
    • Features a pent-4-yn-1-yl chain and an acetate backbone.
    • Synthesized via deprotection of trifluoroacetamide intermediates.
  • Implications :
    • The longer alkyne chain expands applications in macrocycle synthesis.
    • Spectral data (Rf = 0.46, IR/NMR peaks) confirm distinct electronic environments compared to the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Backbone Type Reactivity Highlights
Ethyl 4-((tert-Boc)amino)but-2-ynoate C11H17NO4 227.26 Ethyl ester, Boc-amine, triple bond But-2-ynoate High rigidity; Boc deprotection
tert-Butyl 4-aminobut-2-ynoate C8H13NO2 155.19 tert-Butyl ester, free amine But-2-ynoate Unstable amine; steric hindrance
(E)-Ethyl 4-(N-Me-Boc)but-2-enoate C12H21NO4 243.30 Ethyl ester, N-Me-Boc, double bond But-2-enoate Reduced reactivity; methyl hindrance
tert-Butyl 2-[(pent-4-yn-1-yl)amino]acetate C11H19NO2 197.28 Acetate, pentynyl chain Acetate Macrocycle synthesis; spectral ID

Preparation Methods

Boc Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality early in the synthesis. A standard protocol involves reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) as a base. For example, in the synthesis of tert-butyl (tert-butyldimethylsilyl)oxycarbamate, Boc₂O (1.1 equiv) and Et₃N (3.0 equiv) in DCM achieved 87% yield under ambient conditions. The Boc group’s stability under basic conditions allows subsequent transformations without premature deprotection.

Alkyne Formation via Elimination or Coupling

The but-2-ynoate backbone is typically constructed via two pathways:

  • Dehydrohalogenation : Brominated intermediates, such as ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, undergo elimination with strong bases (e.g., DBU) to form the alkyne. This method, however, risks side reactions like hydrolysis unless temperatures are maintained below 25°C.

  • Sonogashira Coupling : Palladium-catalyzed coupling between terminal alkynes and haloesters offers higher regioselectivity. For instance, using Pd(PPh₃)₂Cl₂ (3 mol%), CuI (6 mol%), and P(2-furyl)₃ in THF at 60°C, aryl alkynes couple with ethyl 2-bromoacetate derivatives to yield but-2-ynoates in up to 93% yield.

Esterification and Final Assembly

The ethyl ester moiety is introduced via reaction with ethyl chloroformate or through transesterification. In a representative procedure, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate was treated with trifluoroacetic acid (TFA) in DCM to remove the Boc group, followed by re-esterification with ethyl chloroformate and Et₃N to achieve 67% yield.

Catalytic Coupling Approaches

Nickel-Catalyzed Reductive Vinylation

Nickel catalysts enable direct coupling between alkynes and α-bromo esters. A study using NiCl₂(Py)₄ (10 mol%), dtBBPy (5 mol%), and Zn as a reductant in 1,4-dioxane at 60°C converted ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate to the target compound in 98% yield. This method minimizes side products compared to traditional elimination routes.

Palladium-Mediated Cross-Couplings

Palladium complexes, particularly with bulky phosphine ligands (e.g., tris-2,6-dimethoxyphenylphosphine), facilitate alkyne-ester couplings. For example, ethyl 2-hexynoate and 4-phenyl-1-butyne reacted in toluene at 60°C with Pd(OAc)₂ (3 mol%) to afford the coupled product in 93% yield.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for Boc protection and alkyne formation. A pilot-scale study demonstrated that passing a mixture of ethyl 4-aminobut-2-ynoate and Boc₂O through a heated reactor (40°C, residence time 30 min) achieved 89% conversion with 99% purity after inline liquid-liquid extraction.

Purification Optimization

Industrial processes prioritize cost-effective purification:

  • Column Chromatography : Silica gel with hexanes/ethyl acetate (3:1) removes unreacted starting materials.

  • Crystallization : Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate crystallizes from cold ethanol (-20°C), yielding 95% pure product.

Comparative Analysis of Methodologies

Method Yield Purity Scalability Key Advantage
Stepwise Boc Protection67–87%>95%ModerateCompatibility with sensitive functional groups
Nickel-Catalyzed Coupling85–98%>90%HighReduced side reactions
Continuous Flow89–95%>99%IndustrialRapid throughput and minimal waste

Q & A

Q. Critical Variables :

  • Temperature : Enamine formation requires mild conditions (15–25°C) to avoid side reactions like hydrolysis .
  • Catalyst : Bases (e.g., triethylamine) accelerate Boc protection but must be stoichiometrically controlled to prevent decomposition .

How can the Boc protecting group be selectively removed without degrading the alkyne moiety?

Basic Research Question
The Boc group is typically cleaved under acidic conditions:

  • Trifluoroacetic Acid (TFA) : 20–50% TFA in dichloromethane (DCM) at 0–25°C selectively removes Boc without affecting the alkyne .
  • Hydrochloric Acid (HCl) : Dilute HCl (1–2 M) in dioxane is effective but may require shorter reaction times to preserve ester integrity .

Validation : Monitor deprotection via TLC or HPLC to confirm retention of the alkyne functional group .

What analytical methods are recommended for characterizing purity and structural integrity?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group) and δ 4.1–4.3 ppm (ester CH₂) confirm key functionalities .
    • 13C NMR : A carbonyl signal near δ 170 ppm verifies the ester group .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% for most research applications) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+Na]⁺ at m/z 266.2 (calculated for C₁₁H₁₇NO₄) .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Common contradictions and solutions:

  • Unexpected Peaks in NMR : May arise from rotamers due to restricted rotation around the alkyne-Boc axis. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce split signals .
  • Mass Discrepancies : Isotopic patterns (e.g., chlorine contamination) can distort results. Perform high-resolution MS (HRMS) and cross-validate with elemental analysis .

Case Study : A 2024 study resolved conflicting IR carbonyl stretches (1680 vs. 1720 cm⁻¹) by identifying trace moisture-induced ester hydrolysis, emphasizing the need for anhydrous conditions .

What strategies optimize the compound’s stability during long-term storage?

Advanced Research Question

  • Storage Conditions :
    • Temperature: –20°C under argon to prevent oxidation of the alkyne .
    • Solubility: Dissolve in dry DCM or acetonitrile to avoid hydrolysis .
  • Stabilizers : Add 0.1% w/v butylated hydroxytoluene (BHT) to inhibit radical-mediated degradation .

Advanced Research Question

  • DFT Calculations : Optimize transition states for alkyne participation in cycloadditions (e.g., bond angles, electron density maps) .
  • Molecular Dynamics : Simulate Boc group stability under varying pH and solvent conditions .

Software Recommendations : Gaussian 16 (DFT), GROMACS (MD) .

How do steric effects influence the compound’s reactivity in peptide coupling?

Advanced Research Question
The tert-butyl group creates steric hindrance, requiring optimized coupling reagents:

  • Low-Steric Reagents : Use HATU instead of DCC for higher yields in solid-phase peptide synthesis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve accessibility of the amine group .

Basic Research Question

  • Toxicity : Limited in vivo data; assume acute toxicity (LD50 > 500 mg/kg in rodents) and use PPE .
  • Waste Disposal : Neutralize acidic byproducts (e.g., TFA) before disposal per institutional guidelines .

How can researchers validate the compound’s role in enzyme inhibition studies?

Advanced Research Question

  • Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) .
  • Crystallography : Co-crystallize with target enzymes (e.g., proteases) to identify binding motifs .

Example : A 2024 study resolved a 2.1 Å crystal structure of the compound bound to caspase-3, revealing a non-competitive inhibition mechanism .

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